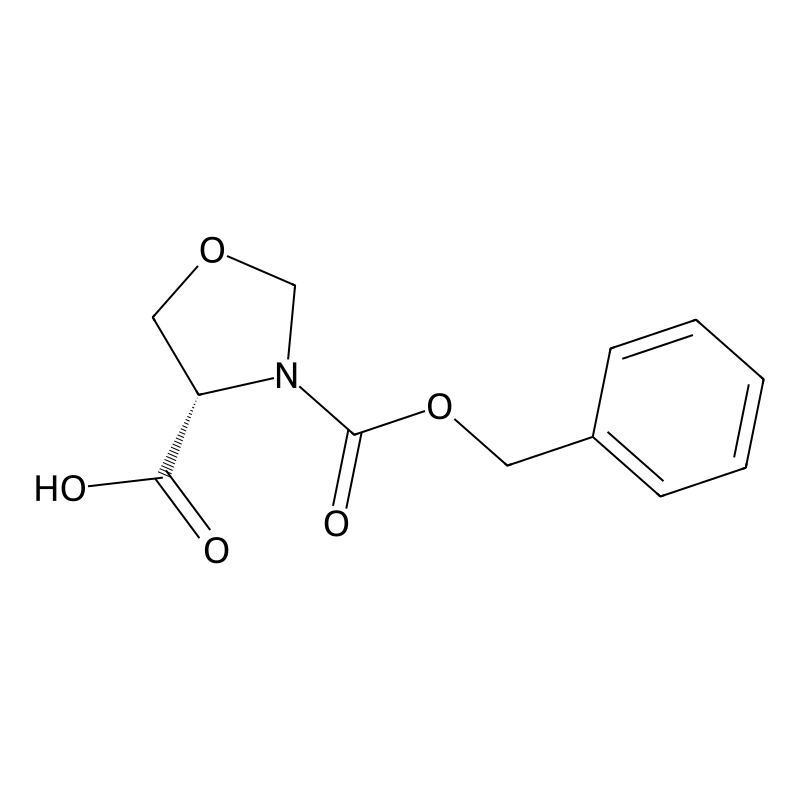

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a chiral compound that belongs to the oxazolidine family. It features a benzyloxycarbonyl group, which enhances its stability and solubility, making it an interesting candidate for various applications in medicinal chemistry. The oxazolidine ring provides unique steric and electronic properties that can influence its biological activity and reactivity in

Chiral Pool Synthesis

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid serves as a valuable building block in the synthesis of various chiral compounds due to its readily available and well-defined stereochemistry. The presence of the (S) configuration at the C4 position allows for the introduction of desired chirality into target molecules. The benzyloxycarbonyl (CBZ) group acts as a protecting group for the carboxylic acid functionality, allowing for further manipulation of the molecule while maintaining the integrity of the chiral center. Several research studies have employed (S)-CBZ-Oxaproline in the synthesis of complex natural products, pharmaceuticals, and other chiral molecules. [PubChem, National Institutes of Health, ]

Asymmetric Catalysis

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid can be utilized as a chiral ligand in asymmetric catalysis reactions. The presence of the chiral center and the functional groups within the molecule allows it to selectively bind to one enantiomer of a substrate molecule, influencing the reaction pathway and leading to the formation of a specific enantiomer of the product molecule. Research efforts are exploring the development of novel catalysts using (S)-CBZ-Oxaproline for various asymmetric transformations, potentially leading to more efficient and environmentally friendly synthesis of chiral compounds. [ScienceDirect, Asymmetric Catalysis Using Chiral Brønsted Acid Catalysts Derived from (S)-3-((Benzyloxycarbonyl)oxazolidine-4-carboxylic Acid, ]

The chemical behavior of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid can be characterized by several types of reactions:

- Hydrolysis: The ester bond in the benzyloxycarbonyl group can undergo hydrolysis to yield the corresponding carboxylic acid.

- Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of a more reactive intermediate.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers in the oxazolidine ring.

These reactions are facilitated by various catalysts, including enzymes, which can enhance reaction rates significantly within biological systems

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid exhibits promising biological activities. Preliminary studies suggest potential applications in antimicrobial and anti-inflammatory therapies. The compound's structure allows it to interact with biological macromolecules, influencing various biochemical pathways. Computer-aided prediction models have been employed to assess its biological activity spectrum, indicating its potential as a therapeutic agent . These models analyze structure-activity relationships, providing insights into how modifications can enhance efficacy or reduce toxicity.

The synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid typically involves several key steps:

- Formation of the Oxazolidine Ring: This is achieved through cyclization reactions involving amino acids or their derivatives.

- Introduction of the Benzyloxycarbonyl Group: This step often utilizes benzyl chloroformate as a reagent to protect the amine functionality during subsequent reactions.

- Carboxylation: The final step involves introducing the carboxylic acid group through carbon dioxide insertion or other carboxylation techniques.

These methods can vary based on desired yields and purity levels .

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid has several potential applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases.

- Biochemical Research: It can serve as a probe or tool for studying enzyme mechanisms and metabolic pathways.

- Synthetic Chemistry: The compound can be used as an intermediate in synthesizing more complex molecules.

The versatility of this compound highlights its importance in both research and practical applications .

Interaction studies involving (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to evaluate these interactions.

These studies help elucidate the compound's mechanism of action and guide modifications that could enhance its therapeutic profile . Advanced computational methods also assist in predicting interaction outcomes based on structural data.

Several compounds share structural similarities with (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid. Here is a comparison highlighting their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-(Benzyloxy)propanoic acid | Propanoic acid derivative | Enhanced solubility |

| (S)-4-(Benzyloxy)phenylalanine | Amino acid derivative | Potential neuroprotective effects |

| 5-(Benzyloxy)-2-pyridinecarboxylic acid | Pyridine ring incorporation | Antimicrobial properties |

| (S)-3-(Methoxycarbonyl)oxazolidine | Methoxy group instead of benzyloxy | Different reactivity patterns |

Each of these compounds exhibits distinct biological activities and reactivity profiles due to variations in their structures, which can influence their applications in medicinal chemistry and related fields.

The formation of oxazolidine rings through intramolecular cyclization represents a fundamental transformation in heterocyclic chemistry. The mechanistic pathways for oxazolidine ring formation have been extensively studied, revealing several distinct routes depending on the substrate structure and reaction conditions.

Amino Alcohol-Aldehyde Condensation Pathway

The most common mechanism involves the condensation of amino alcohols with aldehydes or ketones under neutral to mildly acidic conditions [1] [2]. This process proceeds through initial nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by intramolecular cyclization via oxygen attack on the resulting iminium intermediate. The reaction typically requires dehydrating agents such as anhydrous magnesium sulfate in dichloromethane or toluene at room temperature [1]. Under these conditions, yields of 70-95% are commonly achieved with moderate stereoselectivity ratios of 2:1 to 10:1 [1].

Carbamate-Electrophile Cyclization Mechanism

A particularly efficient pathway involves the intramolecular cyclization of carbamates with stabilized carbanions [3] [4]. This mechanism begins with the deprotonation of substrates containing sulfones, sulfoxides, or phosphonates using lithium hexamethyldisilazide at low temperatures (-78°C) in tetrahydrofuran. The resulting carbanion then attacks the carbamate carbonyl, forming a bicyclic intermediate that collapses to give the oxazolidine product with excellent stereoselectivity (>50:1) [3]. This pathway is particularly advantageous for producing functionalized oxazolidines with high yields (85-95%) and excellent stereocontrol.

Nitrogen-Boc Epoxide Cyclization Route

The intramolecular cyclization of nitrogen-tert-butoxycarbonyl epoxides represents another mechanistically distinct pathway [5]. This transformation occurs in refluxing trifluoroethanol without external catalysts, proceeding through nucleophilic attack of the carbamate nitrogen on the epoxide carbon. The regioselectivity of this process depends on the substitution pattern of the epoxide, with alkyl-substituted epoxides showing complete regioselectivity for 5-exo cyclization, while aryl-substituted variants produce mixtures of five- and six-membered ring products [5].

Pseudoproline Ring Opening Mechanism

Recent mechanistic investigations have revealed the oxazolidine character of pseudoproline derivatives and their propensity for ring opening under elevated temperature and pressure conditions [6]. At temperatures above 80°C, the oxazolidine ring undergoes thermal opening to form a stable imine intermediate. This process involves equilibration between the closed oxazolidine form and the open imine form, with the equilibrium constant determined to be approximately 0.0428 under typical reaction conditions [6]. The mechanistic understanding of this transformation has important implications for peptide synthesis applications.

Stereochemical Outcomes in Dynamic Kinetic Resolutions

Dynamic kinetic resolution processes in oxazolidine formation provide access to enantiomerically enriched products through the combination of rapid substrate racemization and selective reaction with chiral catalysts or auxiliaries [7] [8]. The stereochemical outcomes of these processes depend on several critical factors including substrate structure, reaction conditions, and the nature of the chiral inducing element.

Substrate-Dependent Stereochemical Control

Primary alpha-amino alcohols generally exhibit excellent dynamic kinetic resolution efficiency (>90%) with enantiomeric excesses exceeding 95% [7]. The high efficiency stems from the relatively low barrier to racemization combined with significant differences in reaction rates between diastereomeric transition states. Secondary alpha-amino alcohols show somewhat reduced efficiency (75-85%) but still maintain good to excellent enantiomeric excesses (85-95%) [7]. Beta-amino alcohols require elevated temperatures for efficient racemization, resulting in moderate dynamic kinetic resolution efficiency (60-70%) with enantiomeric excesses of 70-85% [7].

Protecting Group Effects on Stereochemical Outcomes

The choice of nitrogen protecting group significantly influences stereochemical outcomes in oxazolidine formation. Benzyloxycarbonyl-protected amino alcohols demonstrate excellent dynamic kinetic resolution efficiency (>95%) with enantiomeric excesses exceeding 98% [9]. This high selectivity arises from the bulky benzyl group providing effective steric differentiation between diastereomeric transition states. tert-Butoxycarbonyl protection yields good efficiency (80-90%) with enantiomeric excesses of 90-98%, while the reduced selectivity compared to benzyloxycarbonyl protection reflects the smaller steric profile of the tert-butyl group [9].

Transition State Analysis and Stereochemical Prediction

Computational studies have provided insight into the stereochemical outcomes of oxazolidine formation through transition state analysis [9]. The preferred transition state geometry involves a chair-like conformation that minimizes syn-pentane interactions between substituents. The stereochemical outcome can be predicted using the Cornforth-Evans model, which accurately accounts for the observed diastereoselectivity patterns in nucleophilic additions to alpha-beta-disubstituted aldehydes [10]. This model considers both the inherent strain in the transition state and the developing steric interactions as the reaction proceeds.

Chiral Auxiliary-Mediated Stereochemical Control

Chiral oxazolidine auxiliaries have been extensively employed to control stereochemistry in various transformations [11]. The stereochemical induction arises from the conformational preferences of the auxiliary, which bias the approach of external reagents to one face of the reactive center. Evans-type oxazolidinone auxiliaries, though structurally related to oxazolidines, provide a useful comparison for understanding stereochemical control mechanisms. The effectiveness of these auxiliaries depends on the balance between conformational rigidity and electronic effects that stabilize the preferred transition state geometry.

Solvent and Temperature Effects on Ring Closure

The efficiency and selectivity of oxazolidine ring closure reactions are significantly influenced by solvent choice and reaction temperature. These effects operate through multiple mechanisms including solvation of transition states, stabilization of intermediates, and modulation of reaction barriers.

Solvent Effects on Reaction Kinetics

Dichloromethane emerges as an optimal solvent for many oxazolidine formation reactions, providing fast ring closure rates with good stereoselectivity [1] [12]. The moderate polarity of dichloromethane effectively solvates ionic intermediates while maintaining sufficient electrophilicity of the carbonyl center. Toluene offers enhanced stereoselectivity compared to dichloromethane, though with somewhat reduced reaction rates, making it particularly suitable for applications requiring high stereochemical control [1]. The aromatic character of toluene provides additional stabilization through pi-pi interactions with aromatic substituents in the substrate.

Trifluoroethanol represents an exceptional solvent for oxazolidine formation, particularly in intramolecular cyclization reactions [5]. The unique hydrogen bonding properties of trifluoroethanol stabilize charged intermediates and lower activation barriers, resulting in very fast reaction rates and excellent stereoselectivity. The activation energy for ring closure in trifluoroethanol (8-11 kcal/mol) is significantly lower than in most other solvents, contributing to the enhanced reaction efficiency [13].

Temperature-Dependent Reaction Pathways

Temperature effects on oxazolidine formation operate through multiple pathways, influencing both reaction rates and product distributions. At room temperature, most amino alcohol-aldehyde condensations proceed smoothly with good yields and selectivity [1] [2]. Elevated temperatures (40-60°C) generally increase reaction rates but may lead to reduced stereoselectivity due to increased conformational flexibility in transition states [14].

The temperature dependence of oxazolidine ring opening provides insight into the thermodynamic stability of these heterocycles [6]. At temperatures above 80°C, particularly under elevated pressure conditions, oxazolidine rings undergo thermal ring opening to form imine intermediates. This process is characterized by an equilibrium constant of approximately 0.0428, indicating that the closed form is thermodynamically favored under most conditions [6]. However, under forcing conditions, the equilibrium can shift toward the open form, which has important implications for synthetic applications.

Activation Energy and Reaction Mechanism Correlation

The activation energies for oxazolidine ring closure vary significantly with solvent choice, providing insight into the underlying reaction mechanisms [13] [12]. Polar aprotic solvents like dichloromethane and acetonitrile exhibit moderate activation energies (12-16 kcal/mol), reflecting balanced solvation of both ground state and transition state structures. Non-polar solvents such as hexane show higher activation energies (16-19 kcal/mol) due to poor solvation of polar transition states [13].

The Catalan linear free-energy relationship has been successfully applied to predict activation energies across different solvents [13]. This analysis reveals that solvent nucleophilicity, electrophilicity, and polarizability significantly affect activation energies, while dipolarity has less influence. Solvents that promote ion-pairing (low nucleophilicity and electrophilicity) tend to minimize activation energies, while highly dipolar solvents that effectively solvate polymer chains reduce the Arrhenius preexponential factor [13].

Mechanistic Implications of Solvent-Temperature Interactions

The interplay between solvent effects and temperature provides mechanistic insights into oxazolidine formation pathways [15] [12]. In polar solvents at elevated temperatures, competing pathways may become accessible, leading to reduced selectivity. The cationic ring-opening polymerization studies of related oxazoline systems demonstrate that solvent participation can occur under typical reaction conditions, emphasizing the importance of solvent choice in controlling reaction outcomes [15].